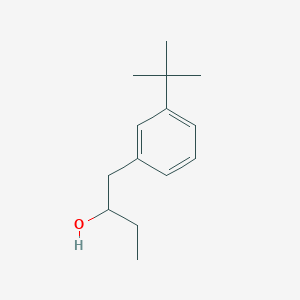

1-(3-tert-Butylphenyl)-2-butanol

Description

1-(3-tert-Butylphenyl)-2-butanol is a secondary alcohol featuring a tert-butyl-substituted phenyl ring attached to a butanol backbone. The tert-butyl group at the meta position of the aromatic ring contributes to steric bulk and hydrophobicity, while the hydroxyl group at the C2 position of the butanol chain enables hydrogen bonding.

Properties

IUPAC Name |

1-(3-tert-butylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-13(15)10-11-7-6-8-12(9-11)14(2,3)4/h6-9,13,15H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAZUAOIUQWNKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC(=CC=C1)C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-tert-Butylphenyl)-2-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 3-tert-butylphenylmagnesium bromide reacts with butanone under controlled conditions to yield the desired product. The reaction typically requires anhydrous conditions and is conducted in an inert atmosphere to prevent moisture interference.

Industrial Production Methods: Industrial production of 1-(3-tert-Butylphenyl)-2-butanol often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-tert-Butylphenyl)-2-butanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding alkane using hydrogen gas and a palladium catalyst.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed:

Oxidation: 1-(3-tert-Butylphenyl)-2-butanone.

Reduction: 1-(3-tert-Butylphenyl)-butane.

Substitution: 1-(3-tert-Butylphenyl)-2-chlorobutane or 1-(3-tert-Butylphenyl)-2-bromobutane.

Scientific Research Applications

1-(3-tert-Butylphenyl)-2-butanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-tert-Butylphenyl)-2-butanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. In medicinal applications, it may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Halogenated Phenyl Derivatives: 1-(3-Chloro-5-fluorophenyl)-2-butanol

Structural Differences : Replaces the tert-butyl group with chlorine and fluorine atoms at the 3- and 5-positions of the phenyl ring (C10H12ClFO vs. C14H22O for the target compound) .

Key Properties :

- Molecular Weight: 202.65 g/mol (vs. 206.32 g/mol for 1-(3-tert-Butylphenyl)-2-butanol).

- Reactivity : Halogens may participate in halogen bonding or undergo nucleophilic substitution, unlike the inert tert-butyl group.

Applications : Halogenated analogs are often explored in medicinal chemistry for enhanced binding affinity or metabolic stability.

Ketone Derivatives: 1-(3-tert-Butylphenyl)-2,2,2-Trifluoroethanone (TFK)

Structural Differences: Replaces the 2-butanol chain with a trifluoroethanone group (C12H13F3O vs. C14H22O) . Key Properties:

- Functional Group : The ketone and trifluoromethyl groups render TFK a potent electrophile, enabling covalent interactions (e.g., hemiketal formation with acetylcholinesterase).

- Biological Activity : TFK acts as a slow-binding inhibitor (Ki* = 0.53 nM) of acetylcholinesterase (AChE), with a long residence time (τ = 20 min) due to covalent intermediate formation.

- Pharmacological Potential: Proposed for neuroimaging and Alzheimer’s therapy, contrasting with the unknown biological role of 1-(3-tert-Butylphenyl)-2-butanol.

Triazole-Containing Analogs: Bitertanol

Structural Differences : Incorporates a triazole ring and biphenylyloxy group (C21H24N3O2 vs. C14H22O) .

Key Properties :

- Molecular Weight : 350.44 g/mol (vs. 206.32 g/mol).

- Functionality : The triazole group enables antifungal activity via cytochrome P450 inhibition, while the hydroxyl and bulky substituents enhance membrane permeability.

- Applications : Widely used as an agricultural fungicide, highlighting the impact of heterocyclic groups on bioactivity compared to simpler alcohols.

Carbamate Derivatives: (R)-tert-Butyl Carbamate Analogs

Structural Differences: Features a carbamate group and biphenyl structure (C20H23NO3 vs. C14H22O) . Key Properties:

- Stability : The carbamate group improves metabolic stability compared to alcohols, which may undergo oxidation.

Aldehyde Derivatives: 3-(3-Tert-Butylphenyl)-2-Methylpropanal

Structural Differences : Substitutes the alcohol with an aldehyde group (C14H20O vs. C14H22O) .

Key Properties :

- Reactivity : The aldehyde group is highly reactive, participating in nucleophilic additions or condensations.

Research Implications and Gaps

- Functional Group Impact: The hydroxyl group in 1-(3-tert-Butylphenyl)-2-butanol may confer hydrogen-bonding capacity, but its lack of electrophilic groups (e.g., ketones or halogens) limits covalent interactions observed in TFK or halogenated analogs.

- Biological Potential: While TFK and Bitertanol show defined bioactivities, 1-(3-tert-Butylphenyl)-2-butanol requires further studies to elucidate its pharmacological or industrial roles.

- Synthetic Utility : The tert-butyl group’s steric bulk may hinder reactions at the aromatic ring, contrasting with halogenated analogs’ versatility in cross-coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.